molecular formula C17H22ClNO2 B074642 Benzyl homoveratrylamine hydrochloride CAS No. 1472-54-4

Benzyl homoveratrylamine hydrochloride

Cat. No.: B074642
CAS No.: 1472-54-4
M. Wt: 307.8 g/mol
InChI Key: RLGJZQQFEBNHQW-UHFFFAOYSA-N
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Description

Benzyl homoveratrylamine hydrochloride is a chemical compound with the molecular formula C17H22ClNO2 and a molecular weight of 307.8 g/mol. It is a derivative of homoveratrylamine, which is known for its applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

Benzyl homoveratrylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and alkaloids.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Future Directions

The future directions for the study of Benzyl homoveratrylamine hydrochloride and similar compounds involve the exploration of their biological activities and therapeutic potential . The development of multifunctional drugs and improving their activity should be a focus of research .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Benzyl-[2-(3,4-Dimethoxy-Phenyl)-Ethyl]-Amine Hydrochloride are not fully understood yet. It is known that it is synthesized from homoveratrylamine and dibasic acids (glutaric and diglycolic) using a Bischler–Napieralski reaction . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

The molecular mechanism of action of Benzyl-[2-(3,4-Dimethoxy-Phenyl)-Ethyl]-Amine Hydrochloride is not well understood. It is known that it is involved in the synthesis of bis-tetrahydroisoquinolines

Metabolic Pathways

The metabolic pathways that Benzyl-[2-(3,4-Dimethoxy-Phenyl)-Ethyl]-Amine Hydrochloride is involved in are not well understood. It is known that homoveratric acid, a potential metabolite of homoveratrylamine, is a main urinary metabolite of homoveratrylamine . The specific enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are yet to be identified.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl homoveratrylamine hydrochloride can be synthesized through the Bischler–Napieralski reaction, which involves the cyclization of amides derived from homoveratrylamine and various dibasic acids . The reaction typically requires heating the mixture of homoveratrylamine and the dibasic acid in methanol, followed by the addition of a condensing agent such as phosphorus oxychloride (POCl3) . The resulting product is then purified using standard techniques like recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Benzyl homoveratrylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

    Homoveratrylamine: A precursor to benzyl homoveratrylamine hydrochloride, known for its role in the synthesis of isoquinoline derivatives.

    Homoveratric Acid: Another related compound used in the synthesis of molecularly imprinted polymers.

Uniqueness: this compound stands out due to its specific structural features and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-19-16-9-8-14(12-17(16)20-2)10-11-18-13-15-6-4-3-5-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGJZQQFEBNHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933056
Record name N-Benzyl-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1472-54-4
Record name Phenethylamine, N-benzyl-3,4-dimethoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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